2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
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Overview
Description
2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid is a fluorinated organic compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroacetamido group, making it a valuable asset in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid typically involves the reaction of 2-ethylbutanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain product consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
- 2-Methylbutanoic acid
- Butanoic acid, 2-ethyl-, 1,2-ethanediylbis (oxy-2,1-ethanediyl) ester
Comparison: 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid stands out due to its unique trifluoroacetamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a preferred choice in various applications .
Properties
CAS No. |
84310-99-6 |
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Molecular Formula |
C8H12F3NO3 |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-ethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-3-7(4-2,6(14)15)12-5(13)8(9,10)11/h3-4H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
ACLAGRMMFRNIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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